molecular formula C12H17N B13638066 n-Phenethylcyclobutanamine

n-Phenethylcyclobutanamine

Cat. No.: B13638066
M. Wt: 175.27 g/mol
InChI Key: HRVCWZUNLPBJCU-UHFFFAOYSA-N
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Description

n-Phenethylcyclobutanamine is an organic compound that features a cyclobutane ring attached to a phenethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Phenethylcyclobutanamine typically involves the reaction of cyclobutanone with phenethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction is performed in a solvent like methanol or ethanol at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

n-Phenethylcyclobutanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines.

Scientific Research Applications

n-Phenethylcyclobutanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of n-Phenethylcyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

n-Phenethylcyclobutanamine can be compared with other similar compounds, such as:

    Cyclobutylamine: Similar in structure but lacks the phenethyl group.

    Phenethylamine: Lacks the cyclobutane ring but shares the phenethyl moiety.

Uniqueness

This compound is unique due to the combination of the cyclobutane ring and phenethylamine moiety, which imparts distinct chemical and biological properties. This combination allows for unique interactions and applications that are not possible with either cyclobutylamine or phenethylamine alone.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

N-(2-phenylethyl)cyclobutanamine

InChI

InChI=1S/C12H17N/c1-2-5-11(6-3-1)9-10-13-12-7-4-8-12/h1-3,5-6,12-13H,4,7-10H2

InChI Key

HRVCWZUNLPBJCU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NCCC2=CC=CC=C2

Origin of Product

United States

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